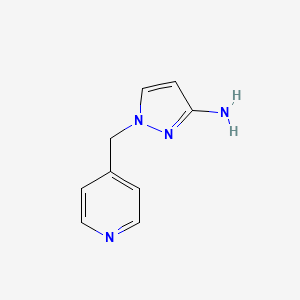

1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(pyridin-4-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-3-6-13(12-9)7-8-1-4-11-5-2-8/h1-6H,7H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUJGDQYNAJGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401275561 | |

| Record name | 1-(4-Pyridinylmethyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401275561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142952-13-3 | |

| Record name | 1-(4-Pyridinylmethyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142952-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Pyridinylmethyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401275561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details two plausible and robust synthetic routes for the preparation of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis strategies are based on established principles of pyrazole chemistry and supported by analogous procedures found in the scientific literature. This document provides detailed experimental protocols, quantitative data for representative compounds, and visualizations of the synthetic workflows.

Executive Summary

This compound is a disubstituted pyrazole featuring a pyridinylmethyl group at the N1 position and an amine group at the C3 position. This guide outlines two primary synthetic pathways for its preparation:

-

Route 1: N-Alkylation of 1H-pyrazol-3-amine. This approach involves the direct alkylation of the pre-formed 1H-pyrazol-3-amine with a suitable 4-(halomethyl)pyridine derivative. This method is straightforward and relies on the nucleophilicity of the pyrazole nitrogen.

-

Route 2: Pyrazole Ring Formation from (Pyridin-4-ylmethyl)hydrazine. This strategy involves the synthesis of the key intermediate, (pyridin-4-ylmethyl)hydrazine, followed by its cyclocondensation with a three-carbon synthon to construct the desired 3-aminopyrazole ring. This route offers flexibility in the choice of the three-carbon component.

Both routes are presented with detailed, step-by-step experimental procedures, supported by data from analogous reactions where specific data for the target compound is not available.

Route 1: N-Alkylation of 1H-pyrazol-3-amine

This synthetic route is a two-step process commencing with the commercially available 1H-pyrazol-3-amine. The core of this method is the regioselective N-alkylation of the pyrazole ring.

Caption: Synthetic workflow for Route 1.

Experimental Protocol: N-Alkylation of 1H-pyrazol-3-amine

Materials:

-

1H-pyrazol-3-amine

-

4-(Chloromethyl)pyridine hydrochloride

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add 1H-pyrazol-3-amine (1.0 equivalent) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add a solution of 4-(chloromethyl)pyridine hydrochloride (1.1 equivalents) and a suitable non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in anhydrous DMF dropwise.

-

Let the reaction mixture stir at room temperature overnight.

-

Quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.

Table 1: Representative Data for N-Alkylation of Pyrazole Derivatives

| Entry | Pyrazole Substrate | Alkylating Agent | Product | Yield (%) | Reference |

| 1 | 3-Methyl-5-hydroxypyrazole | Benzyl chloride | 1-Benzyl-3-methyl-5-pyrazolone | Not specified | [1] |

| 2 | 3,5-Dimethylpyrazole | Phenyl hydrazine | 1-Phenyl-3,5-dimethyl-1H-pyrazole | Not specified | [2] |

Route 2: Pyrazole Ring Formation from (Pyridin-4-ylmethyl)hydrazine

This alternative synthesis involves the initial preparation of a substituted hydrazine, which is then used to construct the pyrazole ring.

Caption: Synthetic workflow for Route 2.

Experimental Protocols

Step 1: Synthesis of (Pyridin-4-ylmethyl)hydrazine

Materials:

-

4-(Chloromethyl)pyridine hydrochloride

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Diethyl ether

-

Potassium hydroxide (KOH)

Procedure:

-

To a solution of 4-(chloromethyl)pyridine hydrochloride (1.0 equivalent) in ethanol, add hydrazine hydrate (10 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

To the residue, add a saturated aqueous solution of potassium hydroxide to adjust the pH to >12.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (pyridin-4-ylmethyl)hydrazine, which can be used in the next step without further purification. A similar procedure for the 2-pyridyl isomer afforded a 78% yield[3].

Step 2: Synthesis of this compound

Materials:

-

(Pyridin-4-ylmethyl)hydrazine

-

3-Ethoxyacrylonitrile (or 3,3-bis(methylthio)-2-cyanoacrylonitrile)

-

Ethanol

-

Acetic acid (catalytic amount)

Procedure:

-

To a solution of (pyridin-4-ylmethyl)hydrazine (1.0 equivalent) in ethanol, add 3-ethoxyacrylonitrile (1.1 equivalents).

-

Add a catalytic amount of acetic acid to the reaction mixture.

-

Heat the mixture to reflux for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain this compound. A similar reaction using phenylhydrazine and 3-methoxyacrylonitrile under microwave irradiation in the presence of acetic acid in toluene yielded the corresponding 5-aminopyrazole in 90% yield[4]. The use of sodium ethoxide in ethanol as a base can favor the formation of the 3-aminopyrazole isomer[4].

Table 2: Representative Data for the Synthesis of Substituted 3-Aminopyrazoles

| Entry | Hydrazine Substrate | Three-Carbon Synthon | Product | Yield (%) | Reference |

| 1 | Phenylhydrazine | 3-Methoxyacrylonitrile | 1-Phenyl-1H-pyrazol-5-amine | 90 | [4] |

| 2 | Phenylhydrazine | 3-Methoxyacrylonitrile | 1-Phenyl-1H-pyrazol-3-amine | 85 | [4] |

| 3 | Hydrazine hydrate | 2,3-Dichloropropionitrile | 3(5)-Aminopyrazole | 68 | [5] |

Characterization Data for Analogous Compounds

Table 3: Spectroscopic Data for Analogous Pyrazole Derivatives

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (ESI) [M+H]+ | Reference |

| 1-Benzyl-3,5-dimethyl-1H-pyrazole | 7.28-7.15 (m, 3H), 7.02 (d, 2H, J = 7.32), 5.85 (s, 1H), 5.14 (s, 2H), 2.22 (s, 3H), 2.11 (s, 3H) | 147.2, 138.9, 137.2, 128.9, 127.5, 126.5, 105.7, 52.5, 13.5, 11.3 | 187.16 | [2] |

| 3-Amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile | 3.40 (s, 3H), 5.42 (bs, 2H), 6.77–6.82 (m, 2H), 6.83–6.89 (m, 1H), 7.20–7.26 (m, 2H), 8.50 (bs, 1H) | 34.80, 69.74, 114.44, 115.69, 120.38, 129.25, 142.52, 144.40, 155.68 | 214.1089 | [6] |

Signaling Pathways and Biological Context

Substituted pyrazoles are a well-known class of heterocyclic compounds that are frequently investigated in medicinal chemistry for their diverse biological activities. They are often considered as privileged scaffolds in drug discovery. While the specific biological activity of this compound is not detailed in the reviewed literature, related pyrazole derivatives have been reported to exhibit a wide range of pharmacological properties, including but not limited to, anti-inflammatory, antimicrobial, and anticancer activities. The structural motifs present in the target molecule, namely the pyrazole and pyridine rings, are common in many biologically active compounds.

Caption: Potential biological relevance of the target molecule.

Conclusion

This technical guide provides two comprehensive and viable synthetic routes for the preparation of this compound. Both the N-alkylation of a pre-existing pyrazole core and the de novo synthesis of the pyrazole ring from a substituted hydrazine are well-precedented in the chemical literature. The detailed experimental protocols, based on analogous transformations, offer a solid starting point for researchers to synthesize this and related compounds for further investigation in drug discovery and development programs. The provided visualizations and tabulated data serve as a quick reference for the synthetic workflows and expected outcomes.

References

- 1. rsisinternational.org [rsisinternational.org]

- 2. rsc.org [rsc.org]

- 3. asianpubs.org [asianpubs.org]

- 4. soc.chim.it [soc.chim.it]

- 5. US3920693A - Production of 3-aminopyrazoles - Google Patents [patents.google.com]

- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine

CAS Number: 1142952-13-3[1]

Executive Summary

This technical guide provides a comprehensive overview of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine. Due to the limited availability of published experimental data for this specific molecule, this document also summarizes the broader context of pyrazole-containing compounds, which are significant in medicinal chemistry due to their diverse biological activities. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties and potential applications of this and related compounds.

Compound Identification and Properties

This compound is a heterocyclic organic compound containing both a pyrazole and a pyridine ring. The confirmed Chemical Abstracts Service (CAS) number for this compound is 1142952-13-3.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H10N4 | PubChem |

| Molecular Weight | 174.20 g/mol | PubChem |

| Canonical SMILES | C1=CN=CC=C1CN2C=CC(=N2)N | PubChem |

| InChI Key | GZUJGDQYNAJGBM-UHFFFAOYSA-N | PubChem |

| Predicted XlogP | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Note: The properties listed are computationally predicted and have not been experimentally verified in publicly available literature.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively described in peer-reviewed literature. However, the synthesis of related pyrazole derivatives often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a precursor that can form one in situ.

A general synthetic approach for N-substituted pyrazoles involves the reaction of a primary amine with a β-diketone and a hydroxylamine derivative. For instance, a general procedure for the synthesis of 3,5-dimethyl-1-substituted-pyrazoles is described as follows:

General Experimental Protocol for N-Substituted Pyrazole Synthesis:

-

A primary amine (1.00 mmol), a 1,3-dicarbonyl compound (e.g., 2,4-pentanedione, 1.10 mmol), and an aminating agent (e.g., O-(4-nitrobenzoyl)hydroxylamine, 1.50 mmol) are combined in a suitable solvent (e.g., DMF, 5.0 mL).

-

The reaction mixture is heated (e.g., at 80-85 °C) for a specified period (e.g., 1.5 hours).

-

After cooling, the reaction is worked up by adding water and extracting the product with an organic solvent.

-

The crude product is then purified using chromatography (e.g., silica gel or basic alumina).

This protocol would need to be adapted for the specific synthesis of this compound, likely starting from 4-(aminomethyl)pyridine and a suitable three-carbon building block for the pyrazole ring.

Biological Activity and Potential Applications

While there is no specific biological data available for this compound, the pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities. Molecules containing a pyrazole ring have been reported to exhibit:

-

Anti-inflammatory and Analgesic Properties: Many pyrazole derivatives have been investigated for their anti-inflammatory effects.[2]

-

Antimicrobial and Antifungal Activity: The pyrazole nucleus is a key component in various compounds showing activity against bacteria and fungi.

-

Anticancer Activity: Certain amino-pyrazoles have been identified as potent inhibitors in cancer-related signaling pathways, such as p38 MAP kinase and Bruton's tyrosine kinase (BTK).

-

Antiviral Activity: Some pyrazole derivatives have shown promise as antiviral agents.

Given these established activities for the pyrazole class, it is plausible that this compound could be investigated for similar biological effects. The presence of the pyridine ring may influence its pharmacokinetic properties and target interactions.

Signaling Pathways and Mechanisms of Action

There is no information in the current literature regarding the specific signaling pathways modulated by this compound. For many biologically active pyrazole derivatives, the mechanism of action involves enzyme inhibition. For example, some pyrazole-containing drugs are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

Logical Workflow for Investigating a Novel Pyrazole Compound

For a novel compound like this compound, a typical research workflow to elucidate its biological activity and mechanism of action would be as follows.

Caption: A generalized workflow for the preclinical investigation of a novel chemical entity.

Conclusion

This compound is a chemical entity with a confirmed CAS number but limited publicly available research data. Based on the well-documented biological activities of the broader pyrazole class of compounds, this molecule represents a potential candidate for further investigation in various therapeutic areas, particularly in the fields of inflammation, oncology, and infectious diseases. Future research should focus on establishing robust synthetic protocols, conducting comprehensive biological screenings, and elucidating its mechanism of action to determine its potential as a lead compound in drug discovery programs.

References

The Rising Therapeutic Potential of Pyrazole-Pyridine Derivatives: A Technical Guide

Introduction

Pyrazole-pyridine derivatives, hybrid heterocyclic compounds integrating both pyrazole and pyridine moieties, are emerging as a significant class of scaffolds in medicinal chemistry. Their unique structural features and versatile synthetic accessibility have led to the discovery of a wide array of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the therapeutic potential of pyrazole-pyridine compounds.

Anticancer Activity: Targeting Key Oncogenic Pathways

Pyrazole-pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and proliferation.[1][2][3]

Inhibition of Protein Kinases

A primary mechanism of action for many pyrazole-pyridine anticancer compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling.[4][5][6] The pyrazolopyridine scaffold can act as a bioisostere for purines, enabling it to effectively bind to the ATP-binding pocket of kinases.[4]

One notable example is the dual inhibition of PI3Kγ and PI3Kδ, which is a promising strategy in cancer immunotherapy.[7] A series of pyrazolo[1,5-a]pyridine derivatives have been reported as potent and selective dual inhibitors of PI3Kγ and PI3Kδ.[7] For instance, compound 20e (IHMT-PI3K-315) displays IC50 values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively, in biochemical assays.[7] In cellular assays, it effectively inhibits the phosphorylation of AKT S473 with EC50 values of 0.028 µM and 0.013 µM.[7] This inhibition can lead to the repolarization of M2 macrophages to the M1 phenotype, thereby enhancing anti-tumor immunity.[7]

Other kinase targets for pyrazole-pyridine derivatives include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and topoisomerases.[1] For example, ferrocene-pyrazole hybrids have been evaluated for their interaction with the tyrosine kinase domain of EGFR.[1]

Cytotoxic Activity

Numerous studies have evaluated the in vitro cytotoxicity of pyrazole-pyridine derivatives against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly employed method to assess cell viability.[1][8]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |

| 47c (ferrocene-pyrazole hybrid) | HCT-116 (Colon) | 3.12 | - | - | [1] |

| PC-3 (Prostate) | 124.40 | - | - | [1] | |

| HL60 (Leukemia) | 6.81 | - | - | [1] | |

| SNB19 (Astrocytoma) | 60.44 | - | - | [1] | |

| 62c (R = NO2) | MCF-7 (Breast) | - | 5-Fluorouracil | - | [1] |

| Caco2 (Colon) | - | 5-Fluorouracil | - | [1] | |

| HEPG2 (Liver) | - | 5-Fluorouracil | - | [1] | |

| 2g | HepG2 (Liver) | 0.01 | Doxorubicin | - | [9] |

| 11 | Jurkat (Leukemia) | 45.05 | - | - | [10] |

| 18 | Jurkat (Leukemia) | 14.85 | - | - | [10] |

| 41 | MCF-7 (Breast) | 1.937 (µg/mL) | Doxorubicin | 4.162 (µg/mL) | [11] |

| HepG2 (Liver) | 3.695 (µg/mL) | Doxorubicin | 3.832 (µg/mL) | [11] | |

| 42 | HCT-116 (Colon) | 2.914 (µg/mL) | Doxorubicin | 3.676 (µg/mL) | [11] |

| 43 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [11] |

Table 1: Summary of Anticancer Activity of Selected Pyrazole-Pyridine Derivatives.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole-pyridine derivatives have shown promising activity against a range of bacteria and fungi.[12][13]

Antibacterial and Antifungal Efficacy

The antimicrobial potential of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition using methods like the agar well-diffusion assay.[14][15]

| Compound ID | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference Drug | Citation |

| 2g | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | - | Ciprofloxacin | [9] |

| Vancomycin-resistant Enterococci (VRE) | 8 | - | Ciprofloxacin | [9] | |

| Piperacillin-resistant Pseudomonas aeruginosa | 4 | - | Ciprofloxacin | [9] | |

| Extended-spectrum beta-lactamase-producing Escherichia coli | 4 | - | Ciprofloxacin | [9] | |

| Imidazo-pyridine substituted pyrazole (18) | Gram-positive & Gram-negative strains | <1 (MBC) | - | Ciprofloxacin | [13] |

| 5c (pyrazole-clubbed pyrimidine) | MRSA | 521 (µM) | 28 | Levofloxacin | [16] |

| P. aeruginosa | 2085 (µM) | 24 | Levofloxacin | [16] |

Table 2: Summary of Antimicrobial Activity of Selected Pyrazole-Pyridine Derivatives.

The synthesis of thiophene-pyrazole-pyridine hybrids has also yielded compounds with good antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhimurium, Aspergillus flavus, and Candida albicans.[12]

References

- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 2. srrjournals.com [srrjournals.com]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Core Mechanism of Action for 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine and its Analogs

Disclaimer: As of late 2025, publicly available scientific literature and patent databases do not contain specific data regarding the mechanism of action for the compound 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine. However, the core chemical scaffold, a 1H-pyrazol-3-amine derivative, is prominent in a class of highly selective and potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). This guide will, therefore, provide a comprehensive overview of the mechanism of action of these representative 1H-pyrazol-3-amine derivatives as RIPK1 inhibitors, which represents a plausible and well-documented potential mechanism for the topic compound.

Executive Summary

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical node in the regulation of cellular life and death, playing a pivotal role in inflammation and programmed cell death pathways, particularly necroptosis.[1][2] Aberrant RIPK1 activity is implicated in a host of inflammatory and neurodegenerative diseases.[1][3] A promising therapeutic strategy involves the targeted inhibition of RIPK1's kinase activity.[1] Structurally related compounds to this compound, specifically other 1H-pyrazol-3-amine derivatives, have been identified as potent and selective inhibitors of RIPK1.[2][4] These molecules typically function as Type II kinase inhibitors, binding to an allosteric pocket and stabilizing the kinase in an inactive conformation.[5] By inhibiting RIPK1, these compounds effectively block the downstream signaling cascade that leads to necroptotic cell death, thereby mitigating inflammation. This document details the central role of RIPK1 in cellular signaling, the mechanism of its inhibition by 1H-pyrazol-3-amine derivatives, and the experimental protocols used to characterize this activity.

The Core Target: Receptor-Interacting Protein Kinase 1 (RIPK1)

RIPK1 is a serine/threonine kinase that functions as a crucial intracellular signaling mediator.[6][7] It is a multifaceted protein that, depending on the cellular context and post-translational modifications, can either promote cell survival and inflammation or trigger programmed cell death in the form of apoptosis or necroptosis.[6][7][8]

-

Scaffold Function (Pro-survival): In response to stimuli like Tumor Necrosis Factor-alpha (TNF-α), RIPK1 can act as a scaffold, assembling a signaling complex that leads to the activation of the NF-κB pathway.[3][9] This pathway promotes the transcription of pro-survival and pro-inflammatory genes.[6][9] The kinase activity of RIPK1 is not required for this scaffolding function.[9]

-

Kinase Function (Pro-death): When the pro-survival signaling is compromised, or under specific cellular conditions where caspase-8 is inhibited, the kinase activity of RIPK1 becomes dominant.[8] RIPK1 undergoes autophosphorylation, initiating a signaling cascade that culminates in a form of programmed necrosis called necroptosis.[8][10] It is this kinase activity that is the primary target for the 1H-pyrazol-3-amine class of inhibitors.[2]

The Signaling Pathway: TNF-α Induced Necroptosis

The most extensively studied pathway involving RIPK1 kinase activity is TNF-α-induced necroptosis.[11] This pathway is a caspase-independent form of programmed cell death and is considered highly inflammatory due to the release of cellular contents upon cell lysis.[8]

The key steps are as follows:

-

TNFR1 Stimulation & Complex I Formation: Binding of TNF-α to its receptor (TNFR1) recruits a membrane-bound signaling complex known as Complex I. RIPK1 is recruited here and ubiquitinated, acting as a scaffold for NF-κB activation and cell survival.

-

Transition to Complex II (Apoptotic): Deubiquitination of RIPK1 allows it to dissociate from the membrane and form a cytosolic complex, Complex II, with FADD and Caspase-8. This complex typically leads to apoptosis.

-

Necrosome Formation (Necroptotic Switch): In scenarios where Caspase-8 is absent or inhibited (e.g., by viral proteins or chemical inhibitors), RIPK1 is not cleaved and inactivated. Instead, its kinase activity is unleashed.[8] Activated RIPK1 recruits and phosphorylates RIPK3 via their respective RIP Homology Interaction Motif (RHIM) domains.[6] This RIPK1-RIPK3 complex is the core of the "necrosome".[10]

-

Execution of Necroptosis: The activated necrosome then recruits and phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[10] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell swelling, lysis, and the release of damage-associated molecular patterns (DAMPs), which propagates inflammation.[10]

The 1H-pyrazol-3-amine derivatives act by directly inhibiting the kinase activity of RIPK1, thereby preventing the initial autophosphorylation and the subsequent recruitment and activation of RIPK3, effectively halting the formation of the necrosome and the execution of necroptosis.[2][4]

Quantitative Data: Inhibitory Potency

Quantitative analysis of representative 1H-pyrazol-3-amine derivatives demonstrates their high potency against RIPK1 and their efficacy in cellular models of necroptosis. The data for a prioritized lead compound, referred to as compound 44 in a key study, is summarized below.[2]

| Compound ID | Target | Assay Type | IC₅₀ (nM) | Cell Line | Cellular Assay | EC₅₀ (nM) | Reference |

| Compound 44 | RIPK1 | Biochemical Kinase Assay | 1.2 | Human HT-29 | Necroptosis Protection | 17 | [2] |

| Compound 44 | RIPK1 | Biochemical Kinase Assay | 1.2 | Murine L929 | Necroptosis Protection | 30 | [2] |

Table 1: Potency and cellular efficacy of a representative 1H-pyrazol-3-amine derivative (Compound 44) as a RIPK1 inhibitor. IC₅₀ represents the concentration required for 50% inhibition of the enzyme's activity in a biochemical assay. EC₅₀ represents the concentration required for 50% protection against induced necroptotic cell death.

Experimental Protocols

The characterization of RIPK1 inhibitors involves a combination of biochemical and cell-based assays to determine direct enzyme inhibition and cellular efficacy.

Protocol 1: In Vitro RIPK1 Kinase Assay

This protocol outlines a method to measure the direct inhibition of RIPK1 kinase activity by a test compound. It is based on the principles of ADP-detecting assays like the Transcreener® ADP² Assay.[12]

Objective: To determine the IC₅₀ value of a test compound against recombinant human RIPK1.

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) as a generic substrate[13]

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA)[12]

-

Test compound (e.g., 1H-pyrazol-3-amine derivative) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit or similar ADP detection system

-

96-well or 384-well plates

-

Multimode plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

Enzyme Reaction Setup: In a microplate, add the kinase reaction buffer, the RIPK1 enzyme, and the substrate (MBP).

-

Inhibitor Addition: Add the diluted test compound or DMSO (vehicle control) to the appropriate wells. Allow a pre-incubation period (e.g., 10-30 minutes) at room temperature to permit compound binding to the enzyme.[14]

-

Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near its Km value for the enzyme.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60-120 minutes) during which the enzyme phosphorylates the substrate, producing ADP.[15]

-

Termination and Detection: Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP detection kit. This typically involves adding a reagent that stops the kinase reaction and another that converts ADP to a detectable signal (e.g., luminescence).

-

Data Analysis: Measure the signal on a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Necroptosis Protection Assay

This protocol describes a method to evaluate the ability of a test compound to protect cells from induced necroptosis. Human HT-29 colon adenocarcinoma cells are a common model for this assay.[16]

Objective: To determine the EC₅₀ value of a test compound for the inhibition of necroptosis.

Materials:

-

HT-29 cells

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Human TNF-α

-

A cIAP inhibitor (e.g., SM-164 or Birinapant)[16]

-

Test compound dissolved in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo®)[14]

-

96-well clear-bottom, opaque-walled plates

Procedure:

-

Cell Seeding: Seed HT-29 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with a serial dilution of the test compound for 30-60 minutes.[15]

-

Induction of Necroptosis: Induce necroptosis by adding a cocktail of human TNF-α, a cIAP inhibitor (SM-164), and a caspase inhibitor (z-VAD-fmk) to the media.[16] Include control wells with cells only (max viability) and cells with the induction cocktail plus DMSO (min viability).

-

Incubation: Incubate the plate for a period sufficient to induce cell death, typically 18-24 hours.[16]

-

Viability Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data, setting the "cells only" control as 100% viability and the "cocktail + DMSO" control as 0% viability. Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the EC₅₀ value.

Conclusion

While direct experimental evidence for this compound is currently lacking in public-domain research, its core structure strongly suggests a potential mechanism of action as an inhibitor of RIPK1 kinase. Based on extensive research into this class of molecules, the compound likely functions by binding to an allosteric site on RIPK1, preventing the kinase from adopting an active conformation. This inhibitory action would block the initiation of the necroptotic signaling cascade, a key pathway in inflammation-driven pathologies. The protocols and data presented herein provide a robust framework for the experimental validation of this hypothesized mechanism of action for this compound and other related derivatives. Such studies would be crucial in determining its potential as a therapeutic agent for inflammatory and neurodegenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Item - Discovery of a 1HâPyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - American Chemical Society - Figshare [acs.figshare.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]

- 7. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.biologists.com [journals.biologists.com]

- 11. Methods for Studying TNF-Mediated Necroptosis in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

- 16. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine, a molecule of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document extrapolates likely spectral characteristics based on the analysis of analogous structures. The information herein serves as a predictive guide for the identification and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from spectroscopic data of structurally related compounds containing pyrazole, pyridine, and amine functionalities.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet | 2H | Pyridine H-2, H-6 |

| ~7.2 | Doublet | 2H | Pyridine H-3, H-5 |

| ~7.5 | Doublet | 1H | Pyrazole H-5 |

| ~5.8 | Doublet | 1H | Pyrazole H-4 |

| ~5.3 | Singlet | 2H | Methylene (-CH₂-) |

| ~4.0 (broad) | Singlet | 2H | Amine (-NH₂) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | Pyridine C-2, C-6 |

| ~148 | Pyridine C-4 |

| ~122 | Pyridine C-3, C-5 |

| ~155 | Pyrazole C-3 |

| ~130 | Pyrazole C-5 |

| ~95 | Pyrazole C-4 |

| ~55 | Methylene (-CH₂-) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium-Strong, Broad | N-H stretch (amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Weak-Medium | C-H stretch (aliphatic) |

| ~1620 | Medium | C=N stretch (pyridine) |

| ~1590 | Medium | C=C stretch (aromatic) |

| ~1550 | Medium | N-H bend (amine) |

| ~1480 | Medium | C=C stretch (pyrazole) |

| 1300-1200 | Medium-Strong | C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 174 | [M]⁺ (Molecular Ion) |

| 93 | [M - C₅H₄N]⁺ (Loss of pyridyl group) |

| 92 | [C₅H₄NCH₂]⁺ (Pyridylmethyl fragment) |

| 81 | [C₃H₄N₃]⁺ (Aminopyrazole fragment) |

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data outlined above. These protocols are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of this compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Mass spectral data would be obtained using an electrospray ionization (ESI) mass spectrometer. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. The mass-to-charge ratio (m/z) of the resulting ions would be recorded.

Experimental Workflow

The logical flow for the spectroscopic analysis of this compound is depicted in the following diagram.

Unveiling the Therapeutic Potential of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine: A Technical Guide for Preclinical Investigation

For Immediate Release

This technical guide addresses the scarcity of public data on the specific therapeutic targets of the novel compound 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine . While direct biological activity and mechanistic studies on this molecule are not extensively documented in publicly accessible literature, its structural features—a substituted aminopyrazole—suggest a high potential for interaction with various biological targets. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to explore the therapeutic promise of this compound. We will delve into the known landscape of similar chemical entities and propose a structured approach to identify and validate its potential therapeutic applications.

Introduction to the Therapeutic Landscape of Pyrazole Derivatives

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives having been developed as potent modulators of various biological targets. The broader class of aminopyrazoles and pyridinyl-pyrazoles has been associated with a wide array of pharmacological activities. Notably, compounds with similar core structures have been investigated for their roles as:

-

Kinase Inhibitors: Many pyrazole-containing molecules have been found to inhibit protein kinases, which are crucial regulators of cell signaling. For instance, different substituted pyrazoles have been explored as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), Casein Kinase 1δ/ε (CK1δ/ε), and other kinases involved in inflammatory and oncogenic pathways.[1][2]

-

Immuno-oncology Agents: The modulation of immune checkpoints is a cornerstone of modern cancer therapy. Structurally related compounds have been investigated as inhibitors of the Programmed cell death protein 1 (PD-1) and Programmed death-ligand 1 (PD-L1) interaction, suggesting that pyrazole derivatives could play a role in cancer immunotherapy.[3]

-

Metabolic and Cardiovascular Disease Modulators: Certain pyrazolo-pyridine scaffolds have been identified as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu4), with potential applications in Parkinson's disease.[4] Furthermore, some pyrazole derivatives have been patented for their potential use in cardiovascular and renal diseases.

Given this context, this compound represents a promising candidate for screening against a variety of therapeutic targets, particularly within oncology, inflammation, and neurology.

Proposed Experimental Workflow for Target Identification and Validation

To systematically investigate the therapeutic potential of this compound, a multi-step experimental workflow is proposed. This workflow is designed to first identify potential biological targets and then validate the compound's activity and mechanism of action.

Detailed Methodologies for Key Experiments

The following sections outline the general protocols for the key experiments proposed in the workflow. These are intended as a starting point and should be optimized based on the specific targets and assays being employed.

High-Throughput Screening (HTS)

Objective: To rapidly screen this compound against a large number of potential targets to identify initial "hits."

Protocol Outline:

-

Assay Plate Preparation: Prepare 384- or 1536-well microtiter plates containing the target of interest (e.g., purified enzyme, receptor-expressing cells).

-

Compound Dispensing: Use automated liquid handlers to dispense a range of concentrations of the test compound into the assay plates. Include appropriate positive and negative controls.

-

Incubation: Incubate the plates for a predetermined time at a controlled temperature to allow for compound-target interaction.

-

Signal Detection: Add detection reagents and measure the assay signal using a plate reader (e.g., fluorescence, luminescence, absorbance).

-

Data Analysis: Calculate the percent inhibition or activation for each compound concentration and determine initial hit compounds based on a predefined activity threshold.

In Vitro Validation: IC50/EC50 Determination

Objective: To quantify the potency of the compound against the identified target.

Protocol Outline:

-

Serial Dilution: Prepare a serial dilution of this compound, typically in 10-point, half-log increments.

-

Assay Performance: Perform the biochemical or cell-based assay as described for HTS, using the serially diluted compound.

-

Dose-Response Curve Generation: Plot the measured response against the logarithm of the compound concentration.

-

Curve Fitting: Fit the data to a four-parameter logistic equation to determine the IC50 (for inhibition assays) or EC50 (for activation assays) value.

Cell-Based Target Engagement Assays

Objective: To confirm that the compound interacts with its intended target within a cellular context.

Protocol Outline (Example using Cellular Thermal Shift Assay - CETSA):

-

Cell Treatment: Treat intact cells with the compound or vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.

-

Target Quantification: Analyze the soluble fraction by Western blot or other protein detection methods to quantify the amount of the target protein that remains soluble at each temperature.

-

Melt Curve Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates target engagement.

Quantitative Data Summary (Hypothetical)

While no specific quantitative data for this compound is available, the following table illustrates how such data would be presented upon successful completion of the proposed screening and validation studies.

| Target Family | Specific Target | Assay Type | IC50 / EC50 (nM) | Cell-Based Potency (nM) |

| Kinase | Kinase X | Biochemical | Data to be determined | Data to be determined |

| Kinase | Kinase Y | Biochemical | Data to be determined | Data to be determined |

| GPCR | Receptor Z | Binding | Data to be determined | Data to be determined |

Signaling Pathway Analysis (Hypothetical)

Should this compound be identified as a potent and selective kinase inhibitor, the next step would be to elucidate its impact on the corresponding signaling pathway. The following diagram illustrates a hypothetical signaling cascade that could be investigated.

References

- 1. chemscene.com [chemscene.com]

- 2. AU2017341324A1 - Substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives and uses thereof - Google Patents [patents.google.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu4 positive allosteric modulators that mitigate CYP1A2 induction liability - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of Pyrazolopyridines: A Technical Guide to Their Discovery and Development as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant shift towards targeted treatments that exploit the specific molecular vulnerabilities of cancer cells. Among the promising classes of small molecule inhibitors, pyrazolopyridine and its related fused heterocyclic systems have emerged as a privileged scaffold in the design of novel anticancer agents. Their structural similarity to endogenous purines allows them to effectively compete for the ATP-binding sites of numerous protein kinases, many of which are critical drivers of oncogenesis. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of pyrazolopyridine compounds as anticancer agents, with a focus on their role as kinase inhibitors.

Core Principles: Kinase Inhibition as a Therapeutic Strategy

Protein kinases play a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrazolopyridine derivatives have demonstrated remarkable versatility in targeting a range of kinases implicated in cancer progression.

Cyclin-Dependent Kinase (CDK) Inhibition

The cell cycle is a tightly regulated process orchestrated by CDKs and their cyclin partners. Uncontrolled cell proliferation in cancer is often linked to aberrant CDK activity. Pyrazolopyridine-based compounds have been extensively investigated as CDK inhibitors, particularly targeting CDK2, which is crucial for the G1 to S phase transition.[1][2] By blocking the ATP-binding site of CDK2, these inhibitors can halt the cell cycle and induce apoptosis in cancer cells.

Src Family Kinase (SFK) Inhibition

Src, a non-receptor tyrosine kinase, is a key node in signaling pathways that control cell growth, adhesion, invasion, and angiogenesis.[3] Elevated Src activity is frequently observed in various solid tumors and is associated with metastatic potential.[4] Pyrazolopyridine inhibitors of Src have shown the ability to block its downstream signaling, leading to reduced tumor growth and metastasis.[5][6]

Quantitative Analysis of Anticancer Activity

The potency of pyrazolopyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following tables summarize the in vitro activity of selected pyrazolopyridine compounds against various cancer cell lines and protein kinases.

| Compound | Target Kinase | IC50 / Ki (µM) | Cancer Cell Line | IC50 (µM) | Reference |

| CDK2 Inhibitors | |||||

| Compound 4 | CDK2/cyclin A2 | 0.24 | HCT-116 | - | [1] |

| Compound 8 | CDK2/cyclin A2 | 0.65 | MCF-7 | - | [1] |

| Compound 11 | CDK2/cyclin A2 | 0.50 | HepG2 | - | [1] |

| Compound 14 | CDK2/cyclin A2 | 0.93 | A549 | - | [1] |

| Roscovitine (Reference) | CDK2/cyclin A2 | 0.394 | - | - | [1] |

| Compound 15 | CDK2 | 0.005 (Ki) | A2780 | 0.127 - 0.560 | [2] |

| Compound 15 (Pyrazolopyrimidine) | CDK2/cyclin A2 | 0.061 | HCT-116 | Potent | [7] |

| Src Family Kinase Inhibitors | |||||

| SI388 (2a) | Src | 0.423 (Ki) | T98G, U251 | - | [4] |

| SI388 (2a) | Abl | 0.419 (Ki) | - | - | [4] |

| Compound 6e | Src | 5.6 | - | - | [3] |

| Compound 10c | Src | 5.1 | - | - | [3] |

| eCF506 | SRC | <0.001 | MCF7 | Potent | [5] |

| Multi-Kinase Inhibitors | |||||

| Compound 33 | FLT3 | Potent | MV4-11 | Potent | [8] |

| Compound 33 | VEGFR2 | Potent | - | - | [8] |

Key Experimental Protocols

The discovery and development of pyrazolopyridine anticancer agents rely on a suite of standardized in vitro assays to determine their efficacy and mechanism of action.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[9][10]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Treat the cells with various concentrations of the pyrazolopyridine compound for a specified period (e.g., 48 or 72 hours).[1][11] Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.[9][12]

-

Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[1][12]

-

Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[1][9]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the compound concentration.

In Vitro Kinase Inhibition Assays

Determining the direct inhibitory effect of pyrazolopyridine compounds on their target kinases is crucial for understanding their mechanism of action.

This assay quantifies the amount of ATP remaining after a kinase reaction, which is inversely proportional to the kinase activity.[1][14]

Protocol:

-

Reagent Preparation: Prepare the CDK2/cyclin A2 enzyme, substrate (e.g., a specific peptide), and ATP in a suitable kinase buffer.

-

Reaction Setup: In a 96- or 384-well plate, add the pyrazolopyridine inhibitor at various concentrations, the CDK2/cyclin A2 enzyme, and the substrate/ATP mixture.

-

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[15]

-

ATP Detection: Add a commercial ATP detection reagent (e.g., Kinase-Glo®) which contains luciferase and luciferin. The luciferase enzyme catalyzes the conversion of the remaining ATP into a luminescent signal.[14]

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). The percentage of inhibition is calculated relative to a no-inhibitor control, and the IC50 value is determined.

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[15]

Protocol:

-

Reagent Preparation: Prepare the Src enzyme, a specific peptide substrate, and ATP in an assay buffer.

-

Reaction Setup: In a suitable microplate, add the test compound, Src enzyme, and the substrate/ATP mix. Include a reference inhibitor (e.g., Dasatinib) as a positive control.

-

Kinase Reaction: Initiate the reaction and incubate at 37°C for 30-45 minutes.

-

ADP Detection: Add a reagent that converts the generated ADP to a fluorescent signal. This is often a multi-step enzymatic reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λEx = 535 nm / λEm = 587 nm).

-

Data Analysis: A higher fluorescence signal corresponds to higher kinase activity (more ADP produced). Calculate the percentage of inhibition and the IC50 value.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the biological context and experimental design, the following diagrams illustrate key signaling pathways targeted by pyrazolopyridine inhibitors and a typical workflow for their evaluation.

Caption: A typical workflow for the discovery and development of pyrazolopyridine anticancer agents.

Caption: Inhibition of the CDK2 signaling pathway by pyrazolopyridine compounds.

Caption: Inhibition of the Src signaling pathway by pyrazolopyridine compounds.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective pyrazolopyridine inhibitors has been guided by extensive structure-activity relationship (SAR) studies.[16][17] Key insights include:

-

The Pyrazolopyridine Core: This bicyclic system serves as an effective hinge-binder, mimicking the adenine moiety of ATP and forming crucial hydrogen bonds with the kinase hinge region.[17][18]

-

Substituents at N1: Modifications at the N1 position of the pyrazole ring can significantly impact potency and selectivity by exploring different pockets within the ATP-binding site.[16]

-

Substituents at C3 and C4: Functionalization at these positions often influences interactions with the solvent-exposed region and can be optimized to enhance cell permeability and pharmacokinetic properties.[8][16]

Conclusion and Future Directions

Pyrazolopyridine-based compounds represent a highly promising class of anticancer agents, with several candidates demonstrating significant preclinical and clinical activity. Their versatility as kinase inhibitors allows for the targeting of multiple oncogenic pathways. Future research will likely focus on the development of next-generation pyrazolopyridines with improved selectivity to minimize off-target effects and overcome drug resistance. The continued exploration of novel substitution patterns and the use of advanced drug design strategies will undoubtedly lead to the discovery of even more effective pyrazolopyridine-based cancer therapeutics.

References

- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 4. mdpi.com [mdpi.com]

- 5. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. promega.com [promega.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

The Aminopyrazole Scaffold: A Privileged Structure in Kinase Inhibition

An In-depth Technical Guide to the Structure-Activity Relationship of Aminopyrazole Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the discovery and development of potent and selective kinase inhibitors. Its inherent ability to form key hydrogen bond interactions with the hinge region of the kinase active site makes it an ideal starting point for inhibitor design. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of aminopyrazole-based inhibitors targeting various kinase families, details the experimental protocols used to evaluate them, and visualizes the complex biological pathways they modulate.

Core Structure-Activity Relationship (SAR) Principles

The aminopyrazole scaffold offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The general aminopyrazole core and its key modification points (R1, R2, R3) are illustrated below. SAR studies have revealed that small changes at these positions can lead to significant differences in biological activity.

In Silico Modeling of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine Binding: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This whitepaper provides an in-depth technical guide to the in silico modeling of the binding of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine to a putative protein kinase target. Given the prevalence of pyrazole-based compounds as kinase inhibitors, this guide will use a representative protein kinase to illustrate the workflow, from initial protein and ligand preparation to advanced molecular dynamics simulations and binding free energy calculations.[1][2][3]

Introduction to this compound and In Silico Modeling

This compound is a heterocyclic compound containing a pyrazole and a pyridine moiety.[4] Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[5] Many pyrazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways and are frequently dysregulated in diseases such as cancer.[1][2][3]

In silico modeling, a cornerstone of modern drug discovery, employs computational methods to simulate and predict the interaction between a ligand (like our compound of interest) and its biological target. This approach accelerates the drug development process by identifying promising lead compounds, optimizing their structure for improved efficacy and safety, and providing insights into their mechanism of action at a molecular level. Key techniques in this field include molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations.[1][6][7]

Experimental Protocols: A Step-by-Step In Silico Workflow

This section details the methodologies for a comprehensive in silico analysis of this compound binding to a representative protein kinase.

Target Selection and Preparation

The selection of a relevant protein target is the first critical step. Based on the known activity of similar pyrazole derivatives, a plausible target is a member of the protein kinase family, for instance, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[2][3]

-

Protocol:

-

The three-dimensional crystal structure of the target protein (e.g., VEGFR-2) is retrieved from the Protein Data Bank (PDB).[8]

-

The protein structure is prepared using software such as AutoDock Tools or Maestro (Schrödinger). This involves removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

-

The binding site is defined, typically as a grid box encompassing the active site where the native ligand binds.

-

Ligand Preparation

The 3D structure of this compound is prepared for docking.

-

Protocol:

-

The 2D structure of the ligand is drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure.

-

The ligand's geometry is optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Partial charges are assigned to the ligand atoms.

-

Molecular Docking

Molecular docking predicts the preferred orientation of the ligand when bound to the protein target.

-

Protocol:

-

A docking program such as AutoDock Vina or Glide is used to perform the docking calculations.

-

The prepared ligand is docked into the defined binding site of the prepared protein.

-

The docking results are analyzed based on the predicted binding affinity (scoring function) and the binding pose of the ligand within the active site. The pose with the lowest binding energy is typically considered the most favorable.[8]

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological environment.

-

Protocol:

-

The best-docked pose of the protein-ligand complex is used as the starting structure for the MD simulation.

-

The complex is solvated in a water box with appropriate ions to neutralize the system.

-

The system is energy-minimized to remove any steric clashes.

-

The system is gradually heated to physiological temperature (e.g., 300 K) and equilibrated.

-

A production MD run is performed for a duration sufficient to observe the stability of the complex (e.g., 100 nanoseconds).[1] Software like GROMACS or AMBER is commonly used for these simulations.[1]

-

Binding Free Energy Calculations

These calculations provide a more accurate estimation of the binding affinity than docking scores alone.

-

Protocol:

-

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is applied to the MD simulation trajectory.[1][6][7]

-

This method calculates the binding free energy by considering contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and nonpolar solvation energy.[6]

-

Data Presentation: Quantitative Analysis

The following tables summarize hypothetical quantitative data that could be obtained from the in silico modeling of this compound binding to a protein kinase.

| Parameter | Value | Software/Method |

| Molecular Docking | ||

| Binding Affinity (kcal/mol) | -8.5 | AutoDock Vina |

| Molecular Dynamics Simulation | ||

| Simulation Time (ns) | 100 | GROMACS |

| RMSD of Protein Backbone (Å) | 1.5 ± 0.3 | GROMACS |

| RMSD of Ligand (Å) | 0.8 ± 0.2 | GROMACS |

| Binding Free Energy Calculation | ||

| van der Waals Energy (kcal/mol) | -45.2 | MM/GBSA |

| Electrostatic Energy (kcal/mol) | -20.7 | MM/GBSA |

| Polar Solvation Energy (kcal/mol) | 35.1 | MM/GBSA |

| Nonpolar Solvation Energy (kcal/mol) | -4.8 | MM/GBSA |

| Total Binding Free Energy (kcal/mol) | -35.6 | MM/GBSA |

Caption: Summary of In Silico Modeling Results.

| Interacting Residue | Interaction Type | Distance (Å) |

| GLU917 | Hydrogen Bond | 2.8 |

| CYS919 | Hydrogen Bond | 3.1 |

| LEU840 | Hydrophobic | 3.5 |

| VAL848 | Hydrophobic | 3.9 |

| ALA866 | Hydrophobic | 3.7 |

| PHE1047 | π-π Stacking | 4.2 |

Caption: Predicted Intermolecular Interactions.

Visualizations: Workflows and Pathways

In Silico Modeling Workflow

Caption: A typical workflow for in silico drug design.

Representative Protein Kinase Signaling Pathway

Caption: Inhibition of a kinase signaling pathway.

Conclusion

The in silico modeling approach detailed in this whitepaper provides a robust framework for investigating the binding of this compound to a protein kinase target. Through a combination of molecular docking, molecular dynamics simulations, and binding free energy calculations, it is possible to gain significant insights into the binding affinity, stability, and key intermolecular interactions of this compound. This information is invaluable for guiding further lead optimization and experimental validation in the drug discovery pipeline. The methodologies and visualizations presented here serve as a comprehensive guide for researchers and scientists in the field of computational drug design.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chiralen.com [chiralen.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. ijpbs.com [ijpbs.com]

Exploring the Chemical Space of Substituted Pyrazolopyridines: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Its structural similarity to the endogenous purine nucleus allows for interaction with a variety of biological targets, making it a focal point in the development of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the chemical space of substituted pyrazolopyridines, with a particular focus on their synthesis, anticancer properties, and the underlying signaling pathways. Detailed experimental protocols and systematically organized quantitative biological data are presented to aid researchers in the design and development of next-generation pyrazolopyridine-based drug candidates.

Introduction to Pyrazolopyridines

Pyrazolopyridines are bicyclic heterocyclic compounds resulting from the fusion of a pyrazole and a pyridine ring.[3] This fusion can occur in several isomeric forms, with the 1H-pyrazolo[3,4-b]pyridine being one of the most extensively studied scaffolds. The versatility of this core structure allows for substitutions at various positions, leading to a vast chemical space with diverse pharmacological profiles.[3] Numerous pyrazolopyridine derivatives have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[4] A significant area of research has been their development as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[1]

Synthetic Strategies for Pyrazolopyridine Scaffolds

The synthesis of the pyrazolopyridine core can be achieved through various chemical reactions, often involving the condensation of a pyrazole precursor with a pyridine or a suitable three-carbon synthon. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

Synthesis of 1H-Pyrazolo[3,4-b]pyridines

A common and versatile method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold is the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[3] The reaction typically proceeds through a condensation reaction followed by cyclization.

Another widely employed method is the Gould-Jacobs reaction, which involves the reaction of an aminopyrazole with diethyl 2-(ethoxymethylene)malonate to yield a 4-hydroxy-1H-pyrazolo[3,4-b]pyridine, which can be further functionalized.[3]

Biological Activity and Structure-Activity Relationships (SAR)

Substituted pyrazolopyridines have demonstrated significant potential as anticancer agents, with numerous studies reporting their potent activity against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key kinases involved in cancer cell proliferation and survival.

Anticancer Activity

The anticancer activity of pyrazolopyridine derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core. Structure-activity relationship (SAR) studies have revealed that modifications at the N1, C3, C4, and C6 positions can significantly impact their potency and selectivity. For instance, the introduction of a phenyl group at the C3 position has been shown to be crucial for the antiproliferative activity in some series of compounds.[5]

Quantitative Biological Data

The following tables summarize the in vitro anticancer activity of selected substituted pyrazolopyridine derivatives from various studies.

Table 1: In Vitro Anticancer Activity of 3-Phenyl-Substituted Pyrazolo[3,4-c]pyridines [5]

| Compound | R1 | R2 | MIA PaCa-2 IC50 (µM) | PC-3 IC50 (µM) | SCOV3 IC50 (µM) |

| 16 | H | CN | 1.6 | 2.1 | 4.3 |

| 23 | H | CH2NH2 | 2.5 | 3.8 | 3.1 |

Table 2: In Vitro Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives against Various Cancer Cell Lines [6]

| Compound | HeLa IC50 (µM) | A375 IC50 (µM) | HCT-116 IC50 (µM) |

| 28 | 1.7 | 0.87 | 0.55 |

Table 3: In Vitro c-Met Kinase Inhibition and Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives [7]

| Compound | c-Met IC50 (nM) | HepG-2 IC50 (µM) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |

| 5a | 4.27 ± 0.31 | 3.42 ± 1.31 | 6.83 ± 0.05 | 9.21 ± 0.02 |

| 5b | 7.95 ± 0.17 | 3.56 ± 1.5 | 7.11 ± 0.12 | 8.73 ± 0.24 |

Key Signaling Pathways

The anticancer effects of many pyrazolopyridine derivatives are attributed to their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival. Two such important pathways are the TANK-binding kinase 1 (TBK1) and the AMP-activated protein kinase (AMPK) pathways.

TBK1 Signaling Pathway

TANK-binding kinase 1 (TBK1) is a serine/threonine kinase that plays a crucial role in innate immunity and has been implicated in the survival of cancer cells.[8] Inhibition of TBK1 is a promising strategy for cancer therapy. Certain 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors.[9]

Caption: TBK1 Signaling Pathway and Inhibition by Pyrazolopyridines.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key energy sensor that regulates cellular metabolism.[4] Activation of AMPK can suppress cell growth and proliferation, making it an attractive target for cancer therapy. Some pyrazolopyridine derivatives have been shown to activate AMPK.

Caption: AMPK Signaling Pathway and Activation by Pyrazolopyridines.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the synthesis and biological evaluation of substituted pyrazolopyridines.

General Synthetic Protocol for 1H-Pyrazolo[3,4-b]pyridines

A representative procedure for the synthesis of 1H-pyrazolo[3,4-b]pyridines involves the following steps:

-

Reaction Setup: To a solution of a 5-aminopyrazole derivative (1 mmol) in a suitable solvent (e.g., ethanol, acetic acid) is added a 1,3-dicarbonyl compound (1.1 mmol).

-

Reaction Conditions: The reaction mixture is heated to reflux for a specified period (typically 4-12 hours) and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired substituted 1H-pyrazolo[3,4-b]pyridine.

In Vitro Cytotoxicity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.[4]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test pyrazolopyridine compounds for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Conclusion